1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
“1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 882227-05-6 . It has a molecular weight of 250.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H11ClN2O2/c1-8-10 (12 (16)17)11 (13)15 (14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3, (H,16,17) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 250.68 .Scientific Research Applications
Synthesis and Heterocyclic Compounds
The chemistry of pyrazole derivatives, including 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, is significant due to their utility as a privileged scaffold in the synthesis of a variety of heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds provides mild reaction conditions for generating versatile cynomethylene dyes from a range of precursors, highlighting their importance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Knoevenagel Condensation Products in Anticancer Agent Development
The Knoevenagel condensation process is a prominent method in generating α,β‐unsaturated ketones/carboxylic acids, including those derived from pyrazole carboxylic acids. This method has been instrumental in developing biologically fascinating molecules, particularly anticancer agents. The compounds generated exhibit remarkable anticancer activity, indicating the profound utility of this process in drug discovery and the development of pharmacologically active compounds (Tokala, Bora, & Shankaraiah, 2022).
Biological and Pharmacological Applications
Biological Activities of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, such as this compound, serve as significant scaffold structures in heterocyclic compounds due to their extensive biological activities. These activities include antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The overview of the synthesis of these derivatives and their biological applications emphasizes their importance in medicinal chemistry (Cetin, 2020).
Safety and Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-benzyl-5-chloro-3-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-10(12(16)17)11(13)15(14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLDMRYLTARUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
882227-05-6 |
Source
|
Record name | 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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